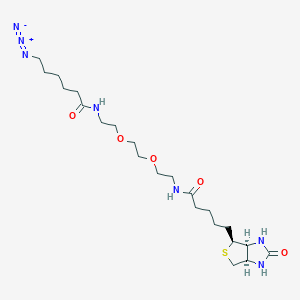

Biotin-PEG2-C6-Azide

Descripción

Propiedades

IUPAC Name |

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAZUAAGKILBHO-WFXMLNOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N7O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Biotin-PEG2-C6-Azide: A Versatile Tool in Bioconjugation

Introduction: Biotin-PEG2-C6-Azide is a heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development. It incorporates three key chemical moieties: a biotin group for high-affinity binding, a flexible polyethylene glycol (PEG) and alkyl spacer, and a terminal azide group for covalent ligation via "click chemistry." This combination allows for the precise and stable labeling of biomolecules, making it a valuable reagent for applications ranging from protein detection and purification to the synthesis of complex therapeutic constructs like Proteolysis Targeting Chimeras (PROTACs).

Core Components and Functionality

The molecule's utility stems from its modular design, where each component serves a distinct purpose:

-

Biotin Moiety: A water-soluble vitamin (Vitamin H) that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[1][2]

-

PEG2-C6 Spacer Arm: This linker consists of a two-unit polyethylene glycol (PEG) chain and a six-carbon alkyl (C6) chain. The PEG component increases the overall hydrophilicity of the molecule, improving its solubility in aqueous buffers.[1] The entire spacer arm physically separates the biotin group from the conjugated biomolecule, which helps to minimize steric hindrance and ensures that the biotin remains accessible for binding to streptavidin.[3][4]

-

Azide Group (-N₃): A highly energetic functional group that is stable under common biological conditions but serves as a reactive handle for click chemistry. It does not typically react with native biological functional groups, making it bio-orthogonal. The azide group readily participates in cycloaddition reactions with alkyne-containing molecules to form a stable triazole linkage.

Technical Data

The physicochemical properties of this compound are summarized below, providing essential information for experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₃₉N₇O₅S | |

| Molecular Weight | ~513.65 g/mol | |

| CAS Number | 1011268-29-3 | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL), DMF, Methanol | |

| Storage Conditions | Store at -20°C for long-term stability. Shipped at ambient temperature. | |

| IUPAC Name | N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide |

Mechanism of Action in Bioconjugation: Click Chemistry

This compound is primarily used in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group can react with an alkyne via two main pathways.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. While robust, the cytotoxicity of the copper catalyst generally limits its use to in vitro applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the alkyne enables the reaction to proceed rapidly without a catalyst. The biocompatibility of SPAAC makes it the preferred method for experiments in living cells or organisms.

Experimental Protocols

Below are generalized protocols for labeling biomolecules using this compound. Researchers must optimize concentrations, reaction times, and buffer conditions for their specific application.

Protocol 1: In Vitro Protein Labeling via CuAAC

This protocol is suitable for labeling a purified protein containing a terminal alkyne modification.

-

Materials:

-

Alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4).

-

This compound.

-

DMSO for stock solution.

-

Copper(II) sulfate (CuSO₄) solution (100 mM in H₂O).

-

Sodium ascorbate solution (500 mM in H₂O, freshly prepared).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in H₂O).

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a "Click Catalyst" premix: For every 10 µL of reaction, mix 1 µL of 100 mM CuSO₄ with 1 µL of 100 mM THPTA. Let it sit for 5 minutes. Then add 2 µL of fresh 500 mM sodium ascorbate.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to a final concentration of 10-20 equivalents relative to the protein.

-

Initiate the reaction by adding the "Click Catalyst" premix (e.g., 4 µL of premix for a 100 µL final reaction volume).

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification and Analysis:

-

Remove excess unreacted biotin reagent and catalyst components using dialysis, size-exclusion chromatography (e.g., a desalting column), or affinity purification.

-

Confirm successful biotinylation via SDS-PAGE followed by Western blot using streptavidin-HRP or by mass spectrometry.

-

Protocol 2: Live Cell Labeling via SPAAC

This protocol is for labeling a target biomolecule modified with a DBCO group in a live cell culture context.

-

Materials:

-

Cells metabolically or genetically engineered to express a DBCO-modified biomolecule.

-

Complete cell culture medium.

-

This compound.

-

DMSO.

-

PBS (Phosphate-Buffered Saline).

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

-

Labeling Reaction:

-

Grow cells under standard conditions.

-

Dilute the this compound stock solution directly into pre-warmed complete cell culture medium to a final concentration of 25-100 µM.

-

Remove the existing medium from the cells and replace it with the medium containing the biotin-azide reagent.

-

Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 30-90 minutes.

-

After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove unreacted reagent.

-

-

Downstream Analysis:

-

The biotin-labeled cells can now be used for downstream applications.

-

For imaging: Fix and permeabilize the cells, then stain with a fluorescently labeled streptavidin conjugate.

-

For affinity purification: Lyse the cells and incubate the lysate with streptavidin-coated beads to isolate the target biomolecule.

-

Conclusion

This compound stands out as a powerful and versatile chemical tool for researchers in life sciences and drug discovery. Its trifunctional design enables robust and specific biotinylation of diverse biomolecules through highly efficient click chemistry reactions. The inclusion of a hydrophilic spacer enhances its utility in aqueous environments and complex biological systems. By facilitating both copper-catalyzed and strain-promoted conjugation, it provides researchers with flexible strategies for a wide array of applications, from fundamental cell biology to the development of targeted therapeutics.

References

An In-depth Technical Guide to Biotin-PEG2-C6-Azide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-C6-Azide is a heterobifunctional chemical linker that has become an invaluable tool in the fields of chemical biology, drug discovery, and proteomics. This molecule incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry." This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and logical diagrams to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound is a non-cleavable linker designed for stable bioconjugation.[1] The molecule consists of a biotin head group, a hydrophilic diethylene glycol (PEG2) spacer, and a C6 aminohexane chain terminated with an azide group. This specific arrangement of functional groups imparts desirable physicochemical properties for various bioconjugation applications.

Chemical Structure:

-

Biotin Moiety: Enables strong and specific non-covalent interaction with streptavidin and avidin, which is widely exploited for detection, purification, and immobilization of biotinylated molecules.

-

PEG2 Spacer: The diethylene glycol spacer increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[2][3] It also provides a flexible arm that separates the biotin from the conjugated molecule, minimizing steric hindrance during binding to streptavidin.[1][4]

-

C6 Alkyl Chain: The six-carbon chain further extends the spacer arm, providing additional distance between the biotin and the point of conjugation.

-

Azide Group: A versatile functional group that readily participates in bioorthogonal click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO and BCN.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments, including calculating molar equivalents for reactions and preparing stock solutions.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₉N₇O₅S | |

| Molecular Weight | 513.65 g/mol | |

| CAS Number | 1011268-29-3 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Solubility | DMSO: 100 mg/mL (with sonication) | |

| Limited solubility in water and aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. | ||

| Stability | Solid form is stable for at least 2 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day. | |

| Reactivity | The terminal azide group reacts with alkynes (e.g., DBCO, BCN) via click chemistry. |

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a versatile reagent for a wide range of applications, primarily centered around bioconjugation and targeted molecular labeling.

Click Chemistry

This compound is a key reagent for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group allows for the covalent attachment of biotin to molecules containing a terminal alkyne. This can be achieved through two main pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The reaction rate for SPAAC with DBCO is generally in the range of 0.1 M⁻¹s⁻¹.

Bioconjugation and Protein Labeling

A primary application of this compound is the biotinylation of biomolecules such as proteins, peptides, and nucleic acids. Once a biomolecule is modified to contain an alkyne group (e.g., through metabolic labeling with an alkyne-containing amino acid or sugar, or by chemical modification), it can be readily biotinylated using this linker via click chemistry. The resulting biotinylated biomolecule can then be used for:

-

Affinity Purification: Biotinylated proteins can be selectively captured from complex mixtures like cell lysates using streptavidin-coated beads.

-

Detection: In techniques like Western blotting or ELISA, the biotin tag can be detected with high sensitivity using enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Imaging: Fluorescently labeled streptavidin can be used to visualize the localization of biotinylated molecules in cells and tissues.

Proteolysis-Targeting Chimeras (PROTACs)

This compound can serve as a component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. While not a direct component of the final PROTAC molecule in most cases, a biotinylated linker can be used in the development and characterization of PROTACs, for example, in affinity pulldown experiments to identify protein-PROTAC interactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Biotinylation of an Alkyne-Modified Protein via Click Chemistry

This protocol describes the general steps for labeling a protein containing a terminal alkyne with this compound.

Materials:

-

Alkyne-modified protein of interest

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) sulfate (for CuAAC)

-

Sodium ascorbate (for CuAAC)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

DBCO-containing reagent (for SPAAC)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

For CuAAC, prepare a 50 mM stock solution of copper(II) sulfate in water and a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

For SPAAC, prepare a 10 mM stock solution of the DBCO-containing reagent in DMSO.

-

-

Reaction Setup (CuAAC):

-

In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL in PBS).

-

Add this compound to a final concentration of 10-20 molar excess over the protein.

-

Add TCEP to a final concentration of 1 mM (optional, to maintain reducing conditions).

-

Add copper(II) sulfate to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Reaction Setup (SPAAC):

-

In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL in PBS).

-

Add this compound to a final concentration of 10-20 molar excess over the protein.

-

Add the DBCO-containing reagent to a final concentration of 2-5 molar excess over the protein.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

-

Purification:

-

Remove the excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

-

Verification:

-

Confirm the biotinylation of the target protein by Western blot analysis using streptavidin-HRP.

-

Protocol for Streptavidin Pulldown of a Biotinylated Protein

This protocol outlines the steps for capturing a biotinylated protein from a complex mixture.

Materials:

-

Biotinylated protein sample (e.g., cell lysate containing the biotinylated protein)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin beads in the vial.

-

Transfer the desired amount of bead slurry to a new microcentrifuge tube.

-

Wash the beads two to three times with wash buffer, using a magnetic rack or centrifugation to separate the beads from the supernatant.

-

-

Binding of Biotinylated Protein:

-

Add the cell lysate or protein solution containing the biotinylated protein to the washed streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all of the supernatant.

-

Add SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Caption: Experimental workflow for protein biotinylation and subsequent affinity pulldown.

References

The Strategic Advantage of the C6 Spacer in Biotin-Azide Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation and molecular biology, the specific and high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone technology. Its application spans a vast array of techniques, including affinity chromatography, immunohistochemistry, ELISA, and targeted drug delivery. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has further expanded the utility of this system. Biotin-azide reagents, which allow for the covalent attachment of biotin to alkyne-modified biomolecules, have become indispensable tools. Central to the efficacy of these reagents is the spacer arm that separates the biotin moiety from the reactive azide group. This technical guide provides an in-depth exploration of the function and significance of the C6 alkyl spacer, a commonly employed linker in biotin-azide reagents.

The Critical Role of the Spacer Arm

The biotin-binding pockets of streptavidin are located deep within the tetrameric protein structure. When a biotinylated molecule is brought into proximity with streptavidin, steric hindrance can significantly impede the binding of the biotin moiety to its pocket. This is particularly problematic when biotin is attached to large biomolecules such as proteins or nucleic acids. The spacer arm acts as a flexible linker that extends the biotin group away from the surface of the conjugated molecule, thereby alleviating steric clashes and facilitating unimpeded access to the streptavidin-binding site.

The length and chemical nature of the spacer arm are critical determinants of the overall performance of a biotinylation reagent. An optimal spacer should:

-

Minimize Steric Hindrance: Provide sufficient distance between the biotin and the target molecule to allow for efficient binding to streptavidin.

-

Maintain Solubility: Not adversely affect the solubility of the biotinylated molecule in aqueous buffers.

-

Ensure Stability: Be chemically stable under the conditions of the labeling reaction and subsequent applications.

The C6 spacer, a six-carbon alkyl chain, has emerged as a popular choice due to its ability to effectively balance these requirements.

Quantitative Analysis of Spacer Arm Effects

The choice of spacer arm can have a quantifiable impact on the binding kinetics and affinity of the biotin-streptavidin interaction, as well as the physicochemical properties of the biotin-azide reagent itself.

Impact on Biotin-Streptavidin Binding Affinity

While the intrinsic affinity of biotin for streptavidin is exceptionally high (dissociation constant, Kd ≈ 10⁻¹⁴ M), the apparent affinity of a biotinylated molecule can be influenced by the spacer arm. Longer spacer arms are generally associated with improved binding by reducing steric hindrance.

Table 1: Comparative Binding Affinity Data for Biotinylation Reagents with Different Spacer Arms

| Spacer Arm | Approximate Length (Å) | Dissociation Constant (Kd) | Impact on Binding |

| None | ~5 | Higher (Weaker Affinity) | Significant steric hindrance, reduced binding efficiency. |

| C2 | ~7.5 | Intermediate | Some reduction in steric hindrance compared to no spacer. |

| C4 | ~10 | Lower | Improved binding efficiency over shorter alkyl chains. |

| C6 | ~12.5 | Low (High Affinity) | Often provides an optimal balance, significantly reducing steric hindrance for many applications. [1] |

| C8 | ~15 | Low (High Affinity) | Further reduction in steric hindrance, beneficial for very large or complex biomolecules. |

| PEG4 | ~17.6 | Low (High Affinity) | Increased hydrophilicity and flexibility, can further enhance binding and reduce non-specific interactions.[2] |

Note: The exact Kd values can vary depending on the experimental conditions and the nature of the biotinylated molecule.

Physicochemical Properties of C6 Biotin-Azide Reagents

The C6 alkyl chain also influences the solubility and stability of the biotin-azide reagent.

Table 2: Physicochemical Properties of a Typical C6 Biotin-Azide Reagent

| Property | Value/Characteristic | Notes |

| Solubility | ||

| DMSO | High | Typically soluble up to several mg/mL. |

| Water | Low to moderate | Hydrophobicity of the C6 chain can limit aqueous solubility. Often dissolved in an organic solvent first. |

| Stability | ||

| Solid | Stable for years at -20°C | Protect from light and moisture. |

| In Solution | Less stable | Prone to hydrolysis over time, especially in aqueous solutions. Prepare fresh or store frozen in an anhydrous organic solvent. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of C6 biotin-azide reagents. Below are protocols for key experiments.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with a C6 biotin-azide reagent.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

C6 Biotin-Azide, 10 mM stock in DMSO

-

Copper(II) sulfate (CuSO4), 50 mM stock in water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock in water (or other copper-chelating ligand like TBTA)

-

Sodium ascorbate, 1 M stock in water (freshly prepared)

-

Desalting column

Procedure:

-

Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.

-

Prepare the catalyst premix: In a microcentrifuge tube, combine CuSO4 and THPTA in a 1:5 molar ratio. For a 100 µL final reaction volume, you might use 2 µL of 50 mM CuSO4 and 10 µL of 100 mM THPTA.

-

Add reagents to the protein: To the protein solution, add the C6 biotin-azide stock solution to a final concentration of 100-200 µM.

-

Initiate the reaction: Add the CuSO4/THPTA premix to the protein/azide mixture.

-

Add the reducing agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.

-

Incubate: Gently mix and incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Verification: Confirm biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry.

Protocol 2: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Metabolic Labeling of Newly Synthesized Proteins

This protocol outlines the metabolic incorporation of an alkyne-containing amino acid analog into proteins, followed by click chemistry with C6 biotin-azide for enrichment.

Materials:

-

Cells in culture

-

Methionine-free culture medium

-

L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA)

-

Cell lysis buffer (e.g., RIPA buffer)

-

C6 Biotin-Azide

-

Click chemistry reagents (as in Protocol 1)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Metabolic Labeling:

-

Wash cells with PBS and replace the normal growth medium with methionine-free medium.

-

Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

-

Add HPG (if using biotin-azide) to the medium at a final concentration of 25-50 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Click Chemistry:

-

Perform the CuAAC reaction on the cell lysate as described in Protocol 1 to attach the C6 biotin-azide to the HPG-labeled proteins.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A common wash series includes PBS, PBS with 1% SDS, and a high salt buffer.

-

-

Elution and Analysis:

-

Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the enriched proteins by SDS-PAGE and Western blotting or by mass spectrometry for proteomic analysis.

-

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the signaling pathways being investigated.

Caption: Experimental workflow for BONCAT.

Caption: Interrogation of a kinase signaling pathway.

Conclusion

The C6 spacer in biotin-azide reagents represents a well-optimized solution for a multitude of bioconjugation applications. Its ability to effectively mitigate steric hindrance is crucial for preserving the high-affinity interaction between biotin and streptavidin, which is the linchpin of numerous detection and purification strategies. While other spacer options exist, the C6 alkyl chain provides a reliable and cost-effective means to enhance the performance of biotin-azide reagents in diverse experimental contexts, from routine protein labeling to sophisticated proteomic analyses. Understanding the functional implications of the spacer arm, as detailed in this guide, empowers researchers to make informed decisions in the design and execution of their experiments, ultimately leading to more robust and reliable results.

References

A Technical Guide to the Solubility and Stability of Biotin-PEG2-C6-Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG2-C6-Azide, a heterobifunctional linker critical in modern bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for labeling biomolecules through "click chemistry."

Core Concepts: Understanding this compound

This compound is a molecule composed of three key functional units:

-

Biotin: A vitamin with a high affinity for avidin and streptavidin, enabling purification and detection.

-

PEG2 Linker: A two-unit polyethylene glycol spacer that enhances aqueous solubility and provides a flexible arm to minimize steric hindrance.[1][2][3]

-

C6-Azide: A six-carbon alkyl chain terminating in an azide group, which serves as a reactive handle for click chemistry, allowing for the covalent ligation to alkyne-containing molecules.[4][5]

Solubility Profile

The solubility of this compound is significantly enhanced by its hydrophilic PEG linker. For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

Table 1: Quantitative Solubility Data for Biotin-PEG-Azide Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required. |

| Biotin-PEG3-Azide | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |

| Biotin-PEG3-Azide | Water | 10 mg/mL | Ultrasonic assistance may be required. |

| Biotin-PEG3-Azide | Dimethylformamide (DMF) | 10 mg/mL | |

| Biotin-PEG3-Azide | PBS (pH 7.2) | 10 mg/mL | |

| Biotin-Azide (non-PEGylated) | Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | |

| Biotin-Azide (non-PEGylated) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | It is not recommended to store the aqueous solution for more than one day. |

Stability Profile

This compound exhibits good stability under recommended storage conditions. However, as an organic azide, certain precautions should be taken.

Table 2: Stability and Storage Recommendations

| Condition | Recommendation | Duration |

| Solid (Powder) | Store at -20°C | 3 years |

| Store at 4°C | 2 years | |

| In Solvent (DMSO) | Store at -80°C | 6 months |

| Store at -20°C | 1 month |

General Stability Considerations for Organic Azides:

-

Thermal Stability: Organic azides can be sensitive to heat and may decompose violently. It is crucial to avoid high temperatures unless specified in a reaction protocol.

-

Light Sensitivity: It is recommended to store azide-containing compounds protected from light.

-

Mechanical Shock: Avoid grinding or subjecting the solid material to mechanical shock.

-

Chemical Incompatibility: Avoid contact with heavy metals, strong acids, and halogenated solvents (e.g., dichloromethane, chloroform) as this can lead to the formation of highly unstable and potentially explosive compounds.

-

pH Stability: While azides are generally stable under physiological conditions, extreme pH values should be avoided. The stability in strongly acidic or basic solutions has not been quantitatively determined and should be evaluated for specific applications.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the solubility of this compound in a chosen solvent.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then add this stock solution to the buffer, ensuring the final DMSO concentration is low (e.g., <5%).

-

-

Equilibration:

-

Tightly cap the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification:

-

Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound. A standard curve with known concentrations should be used for accurate quantification.

-

Protocol 2: Assessment of Hydrolytic Stability

This protocol provides a general approach for assessing the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in a series of aqueous buffers with varying pH (e.g., pH 4, 7, and 9).

-

-

Stress Conditions:

-

Store the buffered solutions at various temperatures (e.g., 4°C, 25°C, and a higher temperature like 40°C) while protecting them from light.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

-

-

Quantification:

-

Analyze the aliquots using a stability-indicating analytical method, such as reverse-phase HPLC. The percentage of the remaining intact this compound is determined by comparing the peak area at each time point to the peak area at time zero.

-

Visualizations

Application in PROTAC-Mediated Protein Degradation

This compound is a valuable tool in the synthesis of PROTACs. The azide group allows for the conjugation of the biotin-PEG moiety to a target protein ligand or an E3 ligase ligand that has been modified with an alkyne group. The resulting biotinylated PROTAC can then be used in various assays, for example, for affinity purification or detection.

Caption: PROTAC synthesis and mechanism of action.

Experimental Workflow for Bioconjugation via Click Chemistry

The primary application of this compound is the biotinylation of alkyne-modified molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

An In-Depth Technical Guide to Click Chemistry with Biotin-PEG2-C6-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG2-C6-Azide, a key reagent in the field of click chemistry, and its applications in biological research and drug development. We will delve into the core principles of its reactivity, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively utilize this powerful tool.

Introduction to this compound and Click Chemistry

This compound is a trifunctional molecule consisting of a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal azide group. This unique structure makes it an invaluable reagent for bioconjugation, allowing for the specific and efficient labeling of alkyne-containing biomolecules.

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, often proceeding under mild, aqueous conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide and a terminal alkyne react to form a stable triazole linkage.[1] this compound's terminal azide group readily participates in this reaction, enabling the attachment of a biotin tag to a target molecule of interest.[2][3] The biotin tag's high affinity for streptavidin can then be exploited for detection, purification, and quantification of the labeled molecule.[4]

The PEG spacer in this compound enhances the molecule's hydrophilicity and provides a flexible linker that minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.[2]

Physicochemical Properties and Handling

A clear understanding of the properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C22H39N7O5S | N/A |

| Molecular Weight | 513.65 g/mol | N/A |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in DMSO, DMF, and water | |

| Storage | Store at -20°C, protected from light and moisture |

Stock Solution Preparation: For a 10 mM stock solution, dissolve 5.14 mg of this compound in 1 mL of anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysates

This protocol describes the biotinylation of alkyne-modified proteins in a complex mixture, such as a cell lysate.

Materials:

-

Cell lysate containing alkyne-modified proteins (e.g., from metabolic labeling with an alkyne-containing amino acid analog)

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand stock solution (e.g., 1.7 mM in DMSO/t-butanol 1:4)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Cell lysate (e.g., 100 µg of total protein in 50 µL of PBS)

-

This compound stock solution to a final concentration of 100 µM.

-

TCEP stock solution to a final concentration of 1 mM.

-

TBTA stock solution to a final concentration of 100 µM.

-

-

Vortex the mixture gently.

-

Initiate the reaction by adding CuSO4 stock solution to a final concentration of 1 mM.

-

Vortex the mixture again and incubate at room temperature for 1-2 hours with gentle rotation.

-

The biotinylated protein sample is now ready for downstream applications such as enrichment or detection.

Enrichment of Biotinylated Proteins using Streptavidin-Coated Magnetic Beads

This protocol outlines the purification of biotinylated proteins from a complex mixture.

Materials:

-

Biotinylated protein sample from the CuAAC reaction

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1 (e.g., PBS with 1% SDS)

-

Wash Buffer 2 (e.g., PBS with 0.1% SDS)

-

Wash Buffer 3 (e.g., PBS)

-

Elution Buffer (e.g., PBS containing 2-10 mM biotin, or SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with Wash Buffer 3.

-

Binding: Resuspend the washed beads in the biotinylated protein sample. Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: Place the tube on the magnetic rack to pellet the beads and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step twice.

-

Elution: Resuspend the beads in Elution Buffer. For competitive elution, incubate with a biotin-containing buffer. For analysis by SDS-PAGE, resuspend in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. Place the tube on the magnetic rack and collect the supernatant containing the enriched proteins.

Quantitative Data and Reaction Optimization

The efficiency of the CuAAC reaction can be influenced by several factors. The choice of copper-chelating ligand can significantly impact the reaction rate and yield.

| Ligand | Typical Concentration | Relative Efficiency | Reference |

| TBTA | 100 µM | +++ | |

| THPTA | 1 mM | ++ | |

| BTTAA | 1 mM | ++++ | N/A |

Efficiency is a qualitative representation based on literature. Actual efficiency may vary depending on the specific reaction conditions.

A time-course experiment is recommended to determine the optimal reaction time for a specific system, with 1.5 hours being a common incubation time for maximizing yield in chemical proteomics workflows.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.

Caption: General workflow for labeling, enrichment, and analysis of proteins using this compound.

Caption: Wnt/β-catenin signaling pathway with potential for labeling alkyne-modified Frizzled receptors.

Applications in Research and Drug Development

This compound, coupled with click chemistry, has a wide range of applications:

-

Chemical Proteomics: Identification and quantification of enzyme activities and post-translational modifications.

-

Protein-Protein Interaction Studies: Capturing and identifying binding partners of a protein of interest.

-

Drug Target Identification: Identifying the cellular targets of a bioactive small molecule that has been modified with an alkyne handle.

-

PROTACs Development: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Cell Surface Labeling: Specific labeling and analysis of cell surface glycoproteins.

-

Personalized Medicine: Profiling of cellular states to identify biomarkers and guide therapeutic strategies.

Conclusion

This compound is a versatile and powerful tool for researchers in life sciences and drug discovery. Its ability to efficiently and specifically label biomolecules through click chemistry, combined with the robust biotin-streptavidin interaction, enables a wide array of applications for studying complex biological systems. This guide provides the foundational knowledge and practical protocols to successfully integrate this reagent into your research workflows.

References

An In-depth Technical Guide to Bioorthogonal Labeling Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal labeling techniques, focusing on the core principles, quantitative comparison of popular methods, and detailed experimental protocols. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has transformed our ability to study biomolecules in their natural environments.[1]

The fundamental concept involves the introduction of an abiotic chemical reporter group into a biomolecule of interest, which can then be selectively targeted by a probe carrying a complementary reactive group. For a reaction to be considered bioorthogonal, it must be highly selective, biocompatible, and exhibit favorable kinetics under physiological conditions.[1] This allows for the precise labeling and visualization of biomolecules, investigation of their dynamics, and the development of targeted therapeutics.

Core Bioorthogonal Labeling Techniques: A Quantitative Comparison

The selection of a bioorthogonal reaction is a critical decision in experimental design, with reaction kinetics, stability, and potential cytotoxicity being key considerations. The following table summarizes quantitative data for some of the most widely used bioorthogonal labeling techniques.

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Linkage Stability |

| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.008 | First developed bioorthogonal reaction; forms a stable amide bond; relatively slow kinetics. | High |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~1 - 100 (ligand-dependent) | High reaction rates and yields; requires a copper catalyst which can be toxic to cells. | High |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne | ~0.001 - 1 | Catalyst-free, making it suitable for live-cell imaging; kinetics depend on the cyclooctyne structure. | High |

| Tetrazine Ligation (IEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | ~1 - 2000 | Exceptionally fast kinetics; catalyst-free; produces a fluorescent product in some cases. | High |

| Photo-Click Chemistry | Tetrazole + Alkene | ~11 (light-induced) | Spatiotemporal control through photoactivation; requires UV light which can be phototoxic. | High |

Key Experimental Protocols

Detailed methodologies for the practical application of these techniques are provided below. These protocols offer a starting point and may require optimization based on the specific experimental system.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling in Live Cells

This protocol describes the metabolic labeling of cellular glycoproteins with an azide-containing sugar and subsequent fluorescent labeling using a cyclooctyne-fluorophore conjugate.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Ac₄ManNAz (N-azidoacetylmannosamine-tetraacylated) stock solution in DMSO

-

DBCO-fluorophore conjugate stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Imaging medium

Procedure:

-

Metabolic Labeling:

-

Seed cells in a suitable imaging dish and grow to the desired confluency.

-

Prepare the labeling medium by diluting the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.

-

Replace the existing medium with the labeling medium and incubate the cells for 48-72 hours at 37°C and 5% CO₂.

-

-

SPAAC Reaction:

-

Prepare the SPAAC reaction medium by diluting the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Gently wash the cells twice with pre-warmed PBS.

-

Add the SPAAC reaction medium to the cells and incubate for 30-60 minutes at 37°C, protecting the cells from light.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Replace the PBS with a suitable imaging medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Cell Lysate

This protocol outlines the labeling of azide-modified proteins in a cell lysate with an alkyne-containing biotin probe for subsequent enrichment and analysis.

Materials:

-

Cell lysate containing azide-modified proteins

-

Biotin-alkyne probe stock solution in DMSO

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution in water

-

Copper(II) sulfate (CuSO₄) stock solution in water

-

Sodium ascorbate stock solution in water (freshly prepared)

-

PBS

Procedure:

-

Reaction Cocktail Preparation:

-

CuAAC Reaction:

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

-

Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

-

-

Protein Precipitation and Analysis:

-

Precipitate the labeled proteins using a methanol/chloroform extraction or other suitable methods.

-

The biotin-labeled proteins can then be enriched using streptavidin-coated beads and analyzed by SDS-PAGE and western blotting or mass spectrometry.

-

Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one functionalized with a tetrazine (Tz) and the other with a trans-cyclooctene (TCO).

Materials:

-

Protein 1 solution in PBS

-

Protein 2 solution in PBS

-

TCO-NHS ester

-

Methyltetrazine-NHS ester

-

1 M Sodium bicarbonate (NaHCO₃)

-

Spin desalting columns

Procedure:

-

Protein Functionalization:

-

To 100 µg of Protein 1 in PBS, add 5 µl of 1 M NaHCO₃.

-

Add 20 nmol of TCO-NHS ester and incubate at room temperature for 60 minutes.

-

To 100 µg of Protein 2 in PBS, add 5 µl of 1 M NaHCO₃.

-

Add 20 nmol of methyltetrazine-NHS ester and incubate at room temperature for 60 minutes.

-

Remove excess NHS esters from both protein solutions using spin desalting columns.

-

-

Tetrazine Ligation:

-

Mix the TCO-functionalized Protein 1 and the Tz-functionalized Protein 2 in a 1:1 molar ratio.

-

Incubate the mixture at room temperature for 1 hour with gentle rotation.

-

The resulting protein-protein conjugate is now ready for downstream applications.

-

Visualizing Bioorthogonal Labeling Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described bioorthogonal labeling techniques.

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in live cells.

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in cell lysate.

Caption: Workflow for Tetrazine Ligation to form a protein-protein conjugate.

References

Biotin-Azide Compounds for Protein Labeling: A Technical Guide

Introduction

Biotin-azide compounds are powerful tools in chemical biology and proteomics for the selective labeling and subsequent analysis of proteins and other biomolecules. These reagents combine the high-affinity interaction of biotin with avidin or streptavidin with the versatility of azide-alkyne cycloaddition, a "click chemistry" reaction. This guide provides an in-depth overview of the core principles, experimental methodologies, and applications of biotin-azide compounds for researchers, scientists, and drug development professionals.

The azide-alkyne cycloaddition is a prime example of a 'click' reaction due to its selectivity, efficiency, and broad scope. The development of copper-catalyzed versions of this reaction has enabled its use under mild conditions suitable for biological systems, sparking numerous studies in labeling proteins, glycans, lipids, and RNA. The core of this approach lies in the bio-orthogonal nature of the azide and alkyne functional groups, which react specifically with each other without interfering with native biological processes.[1][2][3]

Protein labeling with biotin-azide typically involves the metabolic or chemical incorporation of an alkyne-containing amino acid analog, such as homopropargylglycine (HPG) or azidohomoalanine (AHA), into newly synthesized proteins.[1][4] The azide group on the biotin-azide probe then reacts with the alkyne group on the modified proteins, forming a stable triazole linkage. This covalent attachment of biotin allows for the subsequent detection or affinity purification of the labeled proteins using streptavidin-based techniques.

One of the significant advantages of this method is the ability to study dynamic cellular processes, such as protein synthesis, by pulse-labeling cells with the modified amino acids. However, the remarkably strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) can make the elution of biotinylated proteins challenging. To address this, cleavable biotin-azide probes have been developed, which allow for the release of labeled proteins under mild conditions.

Principles of Biotin-Azide Labeling via Click Chemistry

The primary reaction employed for biotin-azide labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species. The reaction is highly specific and proceeds efficiently in aqueous environments, making it ideal for labeling complex biological samples.

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used, which does not require a copper catalyst. In SPAAC, a cyclooctyne derivative (e.g., DBCO or BCN) is used, where the ring strain of the alkyne allows it to react spontaneously with an azide. This copper-free click chemistry is particularly useful for in vivo labeling applications where the cytotoxicity of copper is a concern.

The general workflow for labeling and identifying newly synthesized proteins using this technology is as follows:

-

Metabolic Labeling: Cells or organisms are incubated with a non-canonical amino acid containing an alkyne or azide group. This amino acid is incorporated into newly synthesized proteins by the cellular translational machinery.

-

Cell Lysis and Protein Extraction: The cells are lysed, and the total proteome is extracted.

-

Click Reaction: The alkyne- or azide-modified proteins are reacted with a corresponding biotin-azide or biotin-alkyne probe via CuAAC or SPAAC.

-

Affinity Purification: The biotinylated proteins are captured and enriched using streptavidin-coated beads.

-

Elution and Analysis: The captured proteins are eluted from the beads (often involving cleavage of a linker in the probe) and subsequently identified and quantified by mass spectrometry.

Types of Biotin-Azide Compounds

A variety of biotin-azide probes are commercially available, differing in their linker composition, cleavability, and solubility.

-

Non-Cleavable Probes: These probes contain a stable linker, such as a polyethylene glycol (PEG) spacer, between the biotin and azide moieties. The PEG spacer enhances the water solubility of the probe and provides a sufficient distance for efficient streptavidin binding.

-

Cleavable Probes: To facilitate the recovery of labeled proteins from streptavidin affinity matrices, cleavable linkers are incorporated into the biotin-azide probes. These linkers can be cleaved by specific chemical or physical stimuli. Common cleavable moieties include:

-

Disulfide bonds: Cleaved by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

-

Acid-labile groups: Such as dialkoxydiphenylsilane (DADPS), which can be cleaved under mild acidic conditions (e.g., 10% formic acid).

-

Photocleavable linkers: Contain a nitrobenzyl group that is cleaved upon exposure to UV light.

-

Diazobenzene linkers: Cleaved under reducing conditions with sodium dithionite.

-

The choice of probe depends on the specific application and the desired downstream analysis. For applications requiring harsh denaturation for elution, non-cleavable probes may suffice. However, for analyses that require the recovery of intact proteins or for proteomics studies where the large streptavidin protein can interfere with mass spectrometry, cleavable probes are highly advantageous.

Quantitative Data Summary

The efficiency of labeling and cleavage is critical for the successful application of biotin-azide probes. The following tables summarize key quantitative data reported in the literature.

| Probe Type | Cleavage Condition | Cleavage Efficiency | Residual Mass Tag (Da) | Reference |

| DADPS-based | 10% Formic Acid, 0.5 h | Efficient | 143 | |

| Disulfide-based | 50 mM Na₂S₂O₄ | Variable | N/A | |

| Photocleavable | 365 nm irradiation | Variable | N/A | |

| Diazobenzene-based | 2% HOCH₂CH₂SH | Variable | N/A |

N/A: Data not explicitly provided in the search results.

| Parameter | Condition | Observation | Reference |

| Biotin-Streptavidin Affinity (Kd) | Physiological conditions | ~ 10⁻¹⁵ M | |

| Desthiobiotin-Streptavidin Affinity (Kd) | Physiological conditions | ~ 10⁻¹¹ M | |

| Click Reaction Time (CuAAC) | Optimized conditions | < 1 hour |

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA)

This protocol is a representative procedure for labeling newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM)

-

Methionine-free DMEM

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Culture cells to the desired confluency (typically 70-80%) in complete medium.

-

To deplete endogenous methionine, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 1 hour.

-

Prepare the AHA labeling medium by supplementing the methionine-free DMEM with AHA to a final concentration of 25-50 µM.

-

Remove the methionine-depletion medium and add the AHA labeling medium to the cells.

-

Incubate the cells for the desired pulse duration (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

-

After the incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the AHA-labeled proteome. The protein concentration should be determined using a standard protein assay like the BCA assay. The lysate is now ready for the click chemistry reaction.

Protocol 2: Biotinylation of AHA-Labeled Proteins via CuAAC (Click Chemistry)

This protocol describes the biotinylation of the AHA-labeled proteome from Protocol 1 using a biotin-azide probe.

Materials:

-

AHA-labeled cell lysate (from Protocol 1)

-

Biotin-azide probe (e.g., Biotin-PEG4-Azide)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution

-

Copper(II) sulfate (CuSO₄) solution

-

Methanol, Chloroform, and Water for protein precipitation

Procedure:

-

In a microcentrifuge tube, combine the following reagents in the specified order to create the click chemistry master mix for a 500 µL lysate sample. It is crucial to add the reagents in this order to ensure proper copper reduction.

-

500 µL of protein lysate (1-2 mg/mL)

-

Biotin-azide probe (to a final concentration of 100 µM)

-

TBTA (to a final concentration of 100 µM)

-

TCEP (to a final concentration of 1 mM)

-

CuSO₄ (to a final concentration of 1 mM)

-

-

Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with rotation.

-

After the reaction, precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation:

-

Add 4 volumes of methanol to the reaction mixture.

-

Add 1 volume of chloroform.

-

Add 3 volumes of water.

-

Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.

-

Aspirate the upper aqueous layer and carefully remove the liquid at the interface, leaving the protein pellet.

-

-

Wash the protein pellet with methanol and centrifuge again.

-

Air-dry the pellet and resuspend it in a buffer suitable for downstream applications, such as a buffer containing SDS for subsequent SDS-PAGE analysis or a denaturing buffer for affinity purification.

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Biotin-PEG2-C6-Azide via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal click chemistry has become an indispensable tool for the specific and efficient labeling of biomolecules in complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC), offer rapid, high-yield, and highly selective ligation reactions.[1][2][3][4][5] Biotin-PEG2-C6-Azide is a versatile reagent designed for the biotinylation of alkyne-modified proteins. It features a biotin moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a terminal azide group for click chemistry ligation.

These application notes provide detailed protocols for the use of this compound in both CuAAC and SPAAC reactions for protein labeling, along with data presentation and visualizations to guide researchers in their experimental design.

Reagent Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₉N₇O₅S | |

| Molecular Weight | 513.65 g/mol | |

| CAS Number | 1011268-29-3 | |

| Purity | >95% | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage | -20°C, protected from light | |

| Reactive Group | Azide (-N₃) | |

| Biotinylation Target | Alkyne-modified proteins | |

| Click Chemistry Compatibility | CuAAC and SPAAC |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol details the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst. This method is highly efficient but requires careful control of copper to prevent protein degradation. The use of a copper-chelating ligand like THPTA is recommended to stabilize the Cu(I) oxidation state and protect the protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Sample: Dissolve the alkyne-modified protein in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare Reagent Premix: In a microcentrifuge tube, prepare a premix of the copper catalyst and ligand. For a typical reaction, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.

-

Reaction Setup: a. To the protein solution, add this compound from the stock solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein is a good starting point). b. Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.25-1 mM. c. Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) or by dialysis against a suitable buffer.

-

Analysis: Confirm successful biotinylation by methods such as SDS-PAGE with streptavidin-HRP western blot, mass spectrometry, or a dot blot assay.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Biotinylation

This protocol describes the copper-free labeling of a protein modified with a strained alkyne (e.g., DBCO, BCN) using this compound. SPAAC is ideal for applications where copper cytotoxicity is a concern, such as in live-cell labeling.

Materials:

-

Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS)

-

This compound

-

DMSO

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Sample: Dissolve the strained alkyne-modified protein in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Reaction Setup: Add this compound from the stock solution to the protein solution. A 2-4 fold molar excess of the biotin-azide reagent over the protein is typically sufficient due to the faster reaction kinetics of SPAAC compared to CuAAC.

-

Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 24-48 hours. Reaction times may need optimization depending on the specific strained alkyne and protein.

-

Purification: Purify the biotinylated protein from unreacted reagents using a desalting column or dialysis.

-

Analysis: Analyze the extent of biotinylation using SDS-PAGE with streptavidin-HRP western blot, mass spectrometry, or other suitable methods.

Visualizations

Caption: General Click Chemistry Reaction.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. jcmarot.com [jcmarot.com]

- 5. benchchem.com [benchchem.com]

Application Notes: Step-by-Step Guide for Labeling DNA with Biotin-PEG2-C6-Azide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the biotinylation of DNA using a Biotin-PEG2-C6-Azide probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This method is highly specific and efficient for labeling alkyne-modified DNA with biotin.[1][2][3] The resulting biotin-labeled DNA is suitable for a wide range of applications, including affinity purification, electrophoretic mobility shift assays (EMSA), and immobilization onto streptavidin-coated surfaces for diagnostic assays.[4][5]

The CuAAC reaction creates a stable triazole linkage between an alkyne-modified DNA molecule and the azide group of the biotin probe. The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent like sodium ascorbate. A ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Cu(I) oxidation state and improve reaction efficiency. The this compound reagent contains a polyethylene glycol (PEG) spacer arm, which enhances aqueous solubility and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.

Signaling Pathway and Experimental Workflow

The overall process involves the preparation of reagents, the click chemistry reaction itself, and subsequent purification of the biotinylated DNA. The workflow ensures high-yield conjugation and removal of unreacted components.

Caption: Experimental workflow for DNA biotinylation via CuAAC.

Materials and Reagents

DNA:

-

Alkyne-modified DNA or oligonucleotide (concentration variable, typically 20–200 µM).

Reagents for Click Reaction:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA

-

Sodium Ascorbate

-

Triethylammonium Acetate (TEAA) buffer (2 M, pH 7.0)

-

Nuclease-free water

Reagents for Purification:

-

Sodium Acetate (3 M, pH 5.2)

-

Ethanol (100% and 70%, cold)

-

Acetone

Quantitative Data Summary

The following tables provide recommended concentrations for stock solutions and the final reaction mixture. These values can be used as a starting point and may require optimization depending on the specific DNA sequence and scale of the reaction.

Table 1: Stock Solution Preparation

| Reagent Stock Solution | Preparation Instructions | Storage |

| This compound | 10 mM in DMSO | -20°C, protected from light |

| Cu(II)-TBTA Complex | Dissolve 50 mg CuSO₄·5H₂O in 10 mL water. Dissolve 116 mg TBTA in 11 mL DMSO. Mix the two solutions. | Room temperature, stable for years |

| Sodium Ascorbate | 5 mM in nuclease-free water (prepare fresh) | Use immediately; solution is stable for one day |

| TEAA Buffer (2M, pH 7.0) | Mix 2.78 mL triethylamine with 1.14 mL acetic acid. Add water to 10 mL and adjust pH to 7.0. | Room temperature |

Table 2: Final Reaction Component Concentrations

| Component | Recommended Final Concentration | Notes |

| Alkyne-Modified DNA | 20 - 200 µM | Optimal concentration may vary. |

| Biotin-Azide | 1.5 x [DNA concentration] | A slight excess ensures efficient labeling. |

| Cu-TBTA Complex | 0.5 mM | Provides the catalytic Cu(I). |

| Sodium Ascorbate | 0.5 mM | Reduces Cu(II) to the active Cu(I) state. |

| TEAA Buffer | 0.2 M | Maintains pH for the reaction. |

| DMSO | ~50% (v/v) | Co-solvent to ensure all components remain in solution. |

Experimental Protocols

This protocol is adapted for a typical small-scale labeling reaction. Volumes should be scaled as needed.

Part 1: Preparation of Reagents

-

Prepare Stock Solutions: Prepare the stock solutions as described in Table 1. It is critical to prepare the Sodium Ascorbate solution fresh on the day of the experiment.

-

Dissolve DNA: Dissolve the alkyne-modified DNA in nuclease-free water to a desired stock concentration (e.g., 200 µM).

Part 2: CuAAC "Click" Reaction

-

In a pressure-tight microcentrifuge tube, combine the following reagents in order:

-

Nuclease-free water (to bring the final reaction volume to the desired amount).

-

Alkyne-modified DNA.

-

2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M).

-

DMSO (to a final concentration of approximately 50%).

-

10 mM Biotin-Azide stock solution.

-

-

Vortex the mixture thoroughly.

-

Add the freshly prepared 5 mM Sodium Ascorbate stock solution and vortex briefly.

-

Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30-60 seconds. This step is crucial to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Add the 10 mM Cu(II)-TBTA stock solution to the mixture to initiate the reaction.

-

Flush the headspace of the tube with inert gas, cap it tightly, and vortex thoroughly.

-

If a precipitate is observed (often the azide reagent), heat the vial at 80°C for 3 minutes and vortex again to redissolve.

-

Incubate the reaction at room temperature overnight, protected from light. For some substrates, the reaction may be complete in as little as 30-60 minutes.

Part 3: Purification of Biotinylated DNA

-

Precipitation:

-

Add 3 M Sodium Acetate (pH 5.2) to the reaction mixture to a final concentration of 0.3 M.

-

Add 2.5 volumes of cold 100% ethanol.

-

Mix thoroughly and incubate at -20°C for at least 30 minutes.

-

-

Centrifugation:

-

Centrifuge the mixture at high speed (e.g., 10,000 - 14,000 rpm) for 15-30 minutes at 4°C.

-

Carefully discard the supernatant.

-

-

Washing:

-

Add 500 µL of cold 70% ethanol to the pellet.

-

Centrifuge again for 5-10 minutes at 4°C.

-

Carefully discard the supernatant. Repeat this wash step once.

-

-

Drying and Resuspension:

-

Briefly air-dry the pellet to remove residual ethanol. Do not over-dry.

-

Resuspend the purified biotinylated DNA in a desired volume of nuclease-free water or buffer (e.g., TE buffer).

-

-

Quantification and Analysis:

-

Determine the concentration of the labeled DNA using UV-Vis spectrophotometry (e.g., NanoDrop).

-

The success of the labeling can be confirmed by methods such as gel electrophoresis (which should show a mobility shift compared to the unlabeled DNA), mass spectrometry, or a dot blot assay using streptavidin-HRP.

-

Troubleshooting

| Issue | Possible Cause | Suggestion |

| Low Labeling Efficiency | Oxidation of Cu(I) catalyst | Ensure thorough degassing. Use freshly prepared sodium ascorbate. |

| Inactive reagents | Check the quality and storage conditions of Biotin-Azide and other reagents. | |

| Precipitation of reagents | Ensure sufficient DMSO is used. Briefly heat the mixture if precipitation occurs before adding the catalyst. | |

| Degradation of DNA | Nuclease contamination | Use nuclease-free water, tubes, and pipette tips throughout the protocol. |

| Copper-mediated damage | Keep reaction times as short as necessary. The use of a Cu(I)-stabilizing ligand like TBTA or THPTA helps minimize this. | |

| Difficulty Resuspending Pellet | Over-drying of the DNA pellet | Air-dry the pellet for a minimal amount of time. If needed, gently heat at 50-55°C to aid resuspension. |

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Molecular Dissection of Chromatin Maturation Via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

Application Notes and Protocols for Biotin-PEG2-C6-Azide in Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction